2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one, also known as 6-(furan-2-yl)pyridazin-3(2H)-one, is a compound characterized by its unique structural features, which include a pyridazine ring substituted with a furan moiety and a sec-butyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound falls under the category of heterocyclic compounds, specifically pyridazines, which are known for their diverse biological activities. The presence of both furan and pyridazine rings contributes to its chemical reactivity and potential pharmacological properties.
The synthesis of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one can be achieved through several methods, primarily involving condensation reactions. A common approach includes the condensation of sec-butyl hydrazine with appropriate carbonyl compounds under acidic conditions to form the pyridazine core.
The molecular formula of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one is . The structure features:
The molecular weight of this compound is approximately 206.23 g/mol. Its InChI key is WUTQMDHLNJSJPZ-UHFFFAOYSA-N, which can be used for database searches related to its properties and applications .
The compound can undergo various chemical reactions typical for heterocycles, including:
The reactivity of this compound allows it to be modified into various analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.
In vitro studies have indicated that modifications on the pyridazinone scaffold can lead to significant changes in potency against specific targets, suggesting a structure-activity relationship that could be explored further.
The compound typically appears as a solid at room temperature. Specific physical properties such as melting point and boiling point may vary based on purity and method of synthesis.
Relevant data regarding its stability and reactivity can be found in safety data sheets provided by suppliers like Sigma-Aldrich .
The primary applications of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one lie in medicinal chemistry:
The medicinal exploration of pyridazinones spans over five decades, with significant milestones marking their therapeutic importance. Early developments focused on cardiovascular applications, exemplified by compounds like Pimobendan, a cardiotonic agent acting through dual phosphodiesterase III inhibition and calcium sensitization mechanisms. Clinical studies demonstrated its efficacy in enhancing cardiac contractility without significantly increasing oxygen consumption—a critical advantage over classical inotropes [1]. Another landmark derivative, Levosimendan, leveraged the pyridazinone scaffold to produce calcium-sensitizing effects in cardiac tissue, becoming an important therapeutic option for acute decompensated heart failure [1].
Table 1: Clinically Significant Pyridazinone Derivatives and Their Therapeutic Applications
Compound Name | Therapeutic Application | Primary Mechanism | Structural Features |
---|---|---|---|
Pimobendan | Congestive heart failure | PDE III inhibition, Calcium sensitization | 4,5-Dihydro- pyridazinone |
Levosimendan | Acute heart failure | Calcium sensitization | Hydrazone-pyridazinone |
MCI-154 | Cardiotonic agent | Calcium sensitizer | 6-Aryl-pyridazinone |
Dimefadane | Analgesic | Unknown (CNS activity) | 6-Phenyl- pyridazinone |
Zardaverine | Bronchodilator | PDE III/IV inhibition | Bicyclic pyridazinone |
The 1990s witnessed expansion into antiplatelet therapies with compounds demonstrating potent inhibition of platelet aggregation. Research revealed that strategic substitution at position 6 of the pyridazinone ring with aromatic groups significantly enhanced antiplatelet activity. This period also saw the emergence of pyridazinones with analgesic and anti-inflammatory properties, where structural optimization focused on balancing cyclooxygenase inhibition with improved safety profiles [1]. More recently, pyridazinone derivatives have entered the oncology arena as kinase inhibitors. Triarylimidazole derivatives incorporating pyridazinone motifs have shown promise as potent BRAF inhibitors, with compounds such as those described in preclinical studies demonstrating nanomolar activity against mutant BRAF in melanoma models [3]. This structural evolution demonstrates the scaffold's remarkable adaptability to diverse therapeutic targets through strategic substitution patterns.
The molecular architecture of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one represents a sophisticated hybridization strategy that merges advantageous pharmacophoric elements into a single entity. The 6-(furan-2-yl) substitution introduces a heteroaromatic system with distinctive electronic and spatial characteristics. Furan's oxygen heteroatom creates an electron-rich π-system that facilitates π-stacking interactions with aromatic residues in target proteins, while simultaneously serving as a hydrogen bond acceptor. This heterocycle has demonstrated improved pharmacokinetic characteristics in multiple drug classes, particularly in optimizing solubility and bioavailability parameters of poorly soluble lead molecules [7]. The furan ring's planar conformation allows for optimal interaction with hydrophobic binding pockets while its reduced heteroaromatic basicity compared to pyridine or imidazole derivatives may confer metabolic advantages [4] [5].
The 2-(sec-butyl) moiety represents a strategically selected N-substituent that balances steric requirements with metabolic considerations. The branched alkyl chain provides enhanced lipophilicity compared to methyl or ethyl substituents, potentially improving membrane permeability. This specific branching pattern (secondary butyl group) offers steric hindrance that may protect the adjacent amide-like bond from rapid hydrolytic cleavage, potentially addressing a key metabolic vulnerability observed in simpler N-alkyl pyridazinones. The sec-butyl group presents an optimal compromise between steric bulk for metabolic protection and moderate size to avoid excessive hydrophobic character that might compromise solubility [1] [8].
Table 2: Comparative Structural and Electronic Effects of Substituents in Pyridazinone Derivatives
Structural Feature | Electronic Contribution | Spatial Properties | Biological Implications |
---|---|---|---|
Pyridazinone core | Dipole moment ~4.5 D | Planar conformation | Hydrogen bonding capability, Metal coordination |
6-(Furan-2-yl) | Electron-rich system (O-resonance) | Moderate steric bulk (≈ phenyl) | π-Stacking interactions, Enhanced solubility |
2-(sec-Butyl) | Moderate +I effect | Defined stereochemistry | Metabolic stability, Optimal logP (~2.5) |
Carbonyl at C3 | Hydrogen bond acceptor | Coplanar with ring | Target binding affinity |
This specific substitution pattern creates a distinct electronic profile across the pyridazinone ring system. The electron-donating sec-butyl group at position 2 and the moderately electron-withdrawing furan at position 6 establish a polarized electronic environment that may enhance interactions with target proteins. Molecular modeling suggests this arrangement optimizes the hydrogen-bond accepting capacity of the carbonyl oxygen at position 3 while maintaining appropriate π-electron distribution for aromatic interactions. The compound's calculated logP value of approximately 2.5 positions it within the optimal range for membrane permeability and oral bioavailability, addressing key limitations observed in earlier pyridazinone derivatives with higher logP values [4] [8].
The development of 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one emerges from critical gaps in contemporary pharmacotherapy across multiple therapeutic domains. In cardiovascular medicine, existing cardiotonic agents continue to present significant limitations, including pro-arrhythmic potential and increased mortality risk with chronic use. The pyridazinone core has demonstrated intrinsic calcium-sensitizing properties that enhance cardiac contractility without increasing intracellular calcium concentrations—a mechanism offering theoretical advantages in safety profile. Early pyridazinone-based cardiotonics like MCI-154 demonstrated positive inotropic effects on hypertrophied rat hearts, suggesting potential applicability in heart failure with preserved ejection fraction—a condition with limited therapeutic options [1]. The specific structural features of this new hybrid compound may build upon these established benefits while potentially mitigating adverse effect profiles through optimized receptor selectivity.
In oncology, the emergence of kinase resistance mutations represents a formidable therapeutic challenge. Pyridazinone derivatives have recently gained attention as versatile scaffolds for kinase inhibition, particularly in targeting fibroblast growth factor receptors (FGFRs). Aberrant FGFR signaling occurs in approximately 7% of malignancies, including bladder, breast, and lung cancers, yet current FGFR inhibitors face limitations related to specificity and resistance development. Novel 2-aryl- and 2-heteroaryl-substituted pyridazin-3(2H)-one compounds have demonstrated promising FGFR tyrosine kinase inhibitory activity, with specific analogs showing potent inhibition of FGFR1 (IC₅₀ = 7 nM), FGFR2 (IC₅₀ = 2 nM), and FGFR3 (IC₅₀ = 6 nM) [8]. The structural hybridization in 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one may offer enhanced target specificity against resistant kinase variants through optimized binding interactions in the ATP pocket.
The compound's design also addresses challenges in metabolic stability that have plagued previous heterocyclic therapeutics. The strategic incorporation of the furan ring responds to documented advantages of this heterocycle in improving solubility and bioavailability parameters of poorly soluble lead molecules [7]. Simultaneously, the sec-butyl group at the N2 position provides steric protection against first-pass metabolism while maintaining favorable lipophilicity. This balanced approach to molecular design represents a sophisticated response to the high attrition rates of drug candidates due to pharmacokinetic limitations. By integrating these structurally advantageous elements, the compound presents a versatile pharmacophore with potential applicability across multiple therapeutic contexts where current options remain suboptimal.
Table 3: Therapeutic Areas with Unmet Needs and Corresponding Pyridazinone Opportunities
Therapeutic Area | Current Limitations | Pyridazinone Advantages | Potential Molecular Targets |
---|---|---|---|
Cardiovascular | Pro-arrhythmic inotropes, Limited options for diastolic dysfunction | Calcium sensitization without cAMP elevation | PDE-III, Troponin C |
Oncology | Kinase inhibitor resistance, Toxicity of targeted therapies | Enhanced kinase selectivity, Favorable toxicity profiles | FGFR, BRAF, VEGFR |
Metabolic Disorders | Limited efficacy in NASH, T2DM complications | Aldose reductase inhibition, Insulin sensitization | AR, PPAR-γ |
Inflammation | Cardiovascular risks with COX-2 inhibitors | Balanced COX inhibition, Antioxidant properties | COX-1/2, 5-LOX |
The compound's emergence coincides with growing interest in multi-target therapeutic strategies. Rather than pursuing maximal selectivity for a single target, the pyridazinone core demonstrates inherent polypharmacological potential, with documented activity across multiple target classes including phosphodiesterases, kinases, and inflammatory mediators. This multi-target engagement profile may prove advantageous in complex pathophysiological conditions like cancer and metabolic syndrome, where pathway redundancy often undermines highly selective inhibitors. The specific structural hybridization in 2-(sec-butyl)-6-(furan-2-yl)pyridazin-3(2H)-one may enable optimized multi-target activity while preserving drug-like properties—a balance that has proven challenging in previous polypharmacology approaches [1] [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1